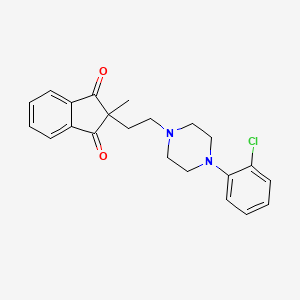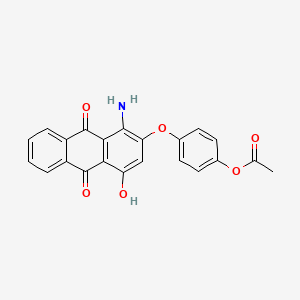![molecular formula C21H24N2O2 B13814574 methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate is a complex organic compound that belongs to the class of substituted phenylmethylamines This compound is characterized by its unique structure, which includes a cyanophenyl group and a dimethylbutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate typically involves multi-step organic reactions. One common approach is the reaction of a substituted benzylamine with a cyanophenyl derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S)-2-[[4-(2-chlorophenyl)phenyl]methylamino]-3,3-dimethylbutanoate
- Methyl (2S)-2-[[4-(2-methoxyphenyl)phenyl]methylamino]-3,3-dimethylbutanoate
Uniqueness
Methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.
Eigenschaften
Molekularformel |
C21H24N2O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)19(20(24)25-4)23-14-15-9-11-16(12-10-15)18-8-6-5-7-17(18)13-22/h5-12,19,23H,14H2,1-4H3/t19-/m1/s1 |
InChI-Schlüssel |
ZCVLTLFECSNCOP-LJQANCHMSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N |
Kanonische SMILES |
CC(C)(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


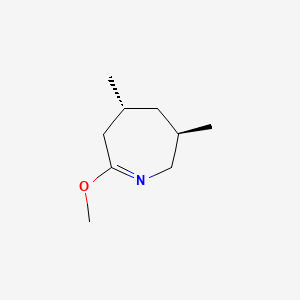
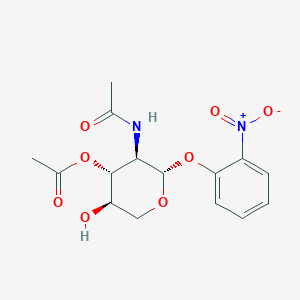
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
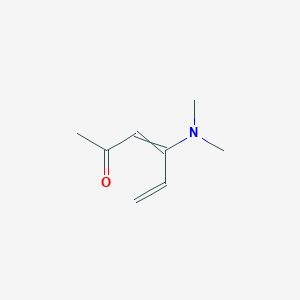
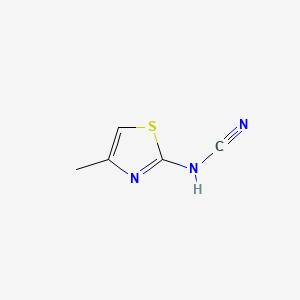

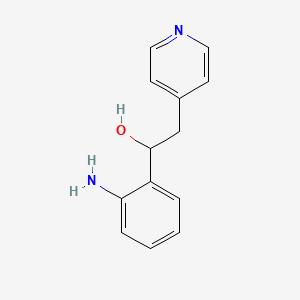
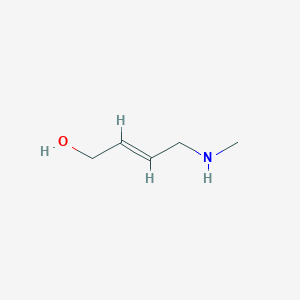
![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)
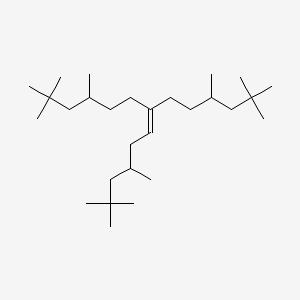
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
